Tripotassium (1r)-4-Biphenyl-4-Yl-1-Phosphonatobutane-1-Sulfonate
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Overview
Description
Tripotassium (1r)-4-Biphenyl-4-Yl-1-Phosphonatobutane-1-Sulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tripotassium (1r)-4-Biphenyl-4-Yl-1-Phosphonatobutane-1-Sulfonate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Derivative: The initial step involves the synthesis of a biphenyl derivative through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid.
Phosphonation: The biphenyl derivative is then subjected to a phosphonation reaction using a suitable phosphonating agent such as phosphorus trichloride (PCl3) or phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tripotassium (1r)-4-Biphenyl-4-Yl-1-Phosphonatobutane-1-Sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate or phosphonate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-carboxylic acid derivatives, while reduction may produce biphenyl-4-yl-1-phosphonatobutane derivatives.
Scientific Research Applications
Tripotassium (1r)-4-Biphenyl-4-Yl-1-Phosphonatobutane-1-Sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Tripotassium (1r)-4-Biphenyl-4-Yl-1-Phosphonatobutane-1-Sulfonate exerts its effects involves interactions with specific molecular targets. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the phosphonate and sulfonate groups can participate in electrostatic interactions with positively charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tripotassium phosphate: A simpler compound with similar potassium content but lacking the biphenyl and sulfonate groups.
Biphenyl-4-sulfonic acid: Contains the biphenyl and sulfonate groups but lacks the phosphonate group.
Phosphonobutane-1-sulfonic acid: Contains the phosphonate and sulfonate groups but lacks the biphenyl group.
Uniqueness
Tripotassium (1r)-4-Biphenyl-4-Yl-1-Phosphonatobutane-1-Sulfonate is unique due to its combination of biphenyl, phosphonate, and sulfonate groups, which confer distinct chemical reactivity and potential for diverse applications. This combination is not commonly found in other compounds, making it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C16H19O6PS |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
(1R)-4-(4-phenylphenyl)-1-phosphonobutane-1-sulfonic acid |
InChI |
InChI=1S/C16H19O6PS/c17-23(18,19)16(24(20,21)22)8-4-5-13-9-11-15(12-10-13)14-6-2-1-3-7-14/h1-3,6-7,9-12,16H,4-5,8H2,(H2,17,18,19)(H,20,21,22)/t16-/m1/s1 |
InChI Key |
XIIYQLCRTNBXRS-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCC[C@H](P(=O)(O)O)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC(P(=O)(O)O)S(=O)(=O)O |
Origin of Product |
United States |
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